molecular formula C17H14N4O4S B11614883 4-amino-N-[(5Z)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-imidazol-2-yl]benzenesulfonamide

4-amino-N-[(5Z)-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-imidazol-2-yl]benzenesulfonamide

Cat. No.: B11614883
M. Wt: 370.4 g/mol
InChI Key: QWZDTWOMPFIDSO-UVTDQMKNSA-N
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Description

4-AMINO-N-[(5Z)-4-OXO-5-(2-OXO-2-PHENYLETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and diuretic properties . This compound is characterized by its unique structure, which includes an imidazole ring and a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 4-AMINO-N-[(5Z)-4-OXO-5-(2-OXO-2-PHENYLETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple stepsCommon reagents used in the synthesis include aniline, sulfuric acid, and various catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-AMINO-N-[(5Z)-4-OXO-5-(2-OXO-2-PHENYLETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The imidazole ring may also interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar compounds include other sulfonamides like sulfamethoxazole, sulfasalazine, and sulfadiazine . These compounds share the sulfonamide functional group but differ in their specific structures and biological activities. 4-AMINO-N-[(5Z)-4-OXO-5-(2-OXO-2-PHENYLETHYLIDENE)-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]BENZENE-1-SULFONAMIDE is unique due to its imidazole ring, which provides additional sites for chemical modification and potential biological activity.

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

(NE)-4-amino-N-[(5Z)-4-oxo-5-phenacylideneimidazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C17H14N4O4S/c18-12-6-8-13(9-7-12)26(24,25)21-17-19-14(16(23)20-17)10-15(22)11-4-2-1-3-5-11/h1-10H,18H2,(H2,19,20,21,23)/b14-10-

InChI Key

QWZDTWOMPFIDSO-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)N)/N2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C2C(=O)NC(=NS(=O)(=O)C3=CC=C(C=C3)N)N2

Origin of Product

United States

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